3-Chlorothiophen-2-amine
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Overview
Description
3-Chlorothiophen-2-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by a thiophene ring substituted with an amine group at the 2-position and a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorothiophen-2-amine typically involves the chlorination of thiophene followed by amination. One common method is the reaction of 3-chlorothiophene with ammonia or an amine under suitable conditions. The reaction can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high purity and yield. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorothiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to remove the chlorine atom or to modify the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated thiophene derivatives or modified amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-Chlorothiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chlorothiophen-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorothiophen-2-amine: Similar structure but with the chlorine atom at the 4-position.
2-Aminothiophene: Lacks the chlorine substitution.
3-Bromothiophen-2-amine: Bromine substituted instead of chlorine.
Uniqueness: 3-Chlorothiophen-2-amine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-chlorothiophen-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQUSCYHJCMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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